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Compound of Interest

Compound Name: tert-Butyl 4-aminobenzoate

Cat. No.: B108570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
butyl 4-aminobenzoate, a key intermediate in the synthesis of various organic molecules. This

document is designed to assist researchers and professionals in the fields of medicinal

chemistry, organic synthesis, and drug development in the identification and characterization of

this compound. The guide presents a summary of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, along with detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for tert-butyl 4-aminobenzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.78 Doublet 2H
Ar-H (ortho to -

COOtBu)

6.63 Doublet 2H Ar-H (ortho to -NH₂)

4.15 (broad) Singlet 2H -NH₂

1.54 Singlet 9H -C(CH₃)₃
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Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

166.2 C=O (Ester)

150.8 Ar-C (para to -COOtBu)

131.5 Ar-CH (ortho to -COOtBu)

120.0 Ar-C (ipso to -COOtBu)

113.8 Ar-CH (ortho to -NH₂)

80.4 -C(CH₃)₃

28.2 -C(CH₃)₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3465, 3355 N-H stretch Primary Amine (-NH₂)

2975 C-H stretch tert-Butyl

1690 C=O stretch Ester

1605, 1515 C=C stretch Aromatic Ring

1280 C-O stretch Ester

1170 C-N stretch Aryl Amine

Sample State: Solid (Attenuated Total Reflectance - ATR)

Mass Spectrometry (MS)
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m/z Proposed Fragment

193 [M]⁺ (Molecular Ion)

137 [M - C₄H₈]⁺

120 [M - C₄H₉O]⁺

92 [C₆H₆N]⁺

57 [C₄H₉]⁺ (tert-butyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of tert-butyl 4-aminobenzoate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is

prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube. Spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a

standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-

noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger

number of scans is typically required.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid tert-butyl 4-
aminobenzoate is placed directly onto the ATR crystal. Pressure is applied to ensure good

contact between the sample and the crystal. The spectrum is recorded over the range of 4000-

400 cm⁻¹ by co-adding a number of scans to achieve a high-quality spectrum. A background

spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and

automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A dilute solution of tert-butyl 4-aminobenzoate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the

solvent and any impurities on a capillary column (e.g., a non-polar column like DB-5ms). The

GC oven temperature is programmed to ensure elution of the compound. The eluent from the

GC is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode

with a standard ionization energy of 70 eV. The mass spectrum is recorded over a mass-to-

charge (m/z) range of approximately 40-400 amu.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like tert-butyl 4-aminobenzoate.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Tert-butyl 4-aminobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b108570?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

